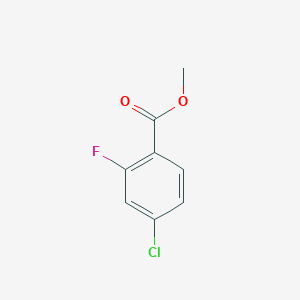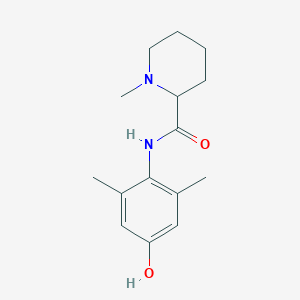
天蚕素 A (1-7)-蜂毒肽 A (2-9) 酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the combination of the first seven amino acids of Cecropin A and the second to ninth amino acids of Melittin. This compound is known for its potent antimicrobial properties, making it a subject of interest in various scientific fields.
科学研究应用
Cecropin A (1-7)-Melittin A (2-9) amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in antimicrobial defense mechanisms.
Medicine: Explored for potential therapeutic applications, including as an antibiotic alternative and in cancer treatment.
Industry: Potential use in developing antimicrobial coatings and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
While industrial-scale production of peptides like Cecropin A (1-7)-Melittin A (2-9) amide is less common, advancements in peptide synthesis technologies are making it more feasible. Techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Cecropin A (1-7)-Melittin A (2-9) amide primarily undergoes:
Hydrolysis: Breaking down into smaller peptides or amino acids.
Oxidation: Particularly at methionine residues, leading to sulfoxide formation.
Amidation: Formation of amide bonds during synthesis.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using HCl or NaOH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Carbodiimides like EDC or DCC in the presence of HOBt.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Methionine sulfoxide derivatives.
Amidation: Formation of peptide bonds resulting in the final peptide structure.
作用机制
The antimicrobial activity of Cecropin A (1-7)-Melittin A (2-9) amide is primarily due to its ability to disrupt microbial cell membranes. The peptide inserts into the lipid bilayer, forming pores that lead to cell lysis and death. This mechanism involves:
Electrostatic interactions: Attraction between the cationic peptide and the negatively charged microbial membrane.
Hydrophobic interactions: Insertion of the peptide into the lipid bilayer, disrupting membrane integrity.
相似化合物的比较
Similar Compounds
Cecropin A: A natural antimicrobial peptide with similar membrane-disrupting properties.
Melittin: The principal component of bee venom, known for its potent antimicrobial and cytolytic activities.
Magainin: Another antimicrobial peptide with a similar mode of action.
Uniqueness
Cecropin A (1-7)-Melittin A (2-9) amide combines the beneficial properties of both Cecropin A and Melittin, resulting in enhanced antimicrobial activity and broader spectrum efficacy. This hybrid peptide is less prone to resistance development compared to traditional antibiotics, making it a promising candidate for future therapeutic applications.
属性
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTUWZOBAVPERW-VZYQMWHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H152N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1770.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














